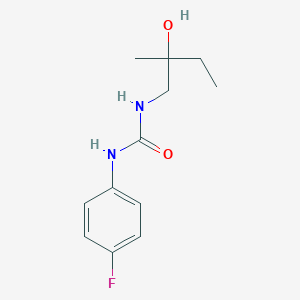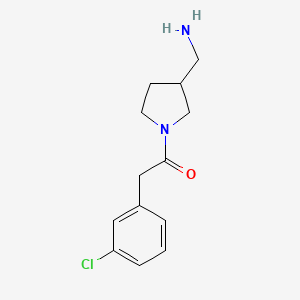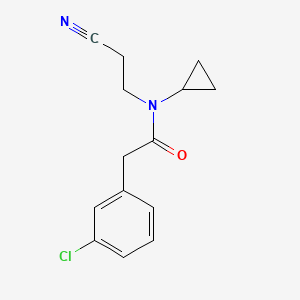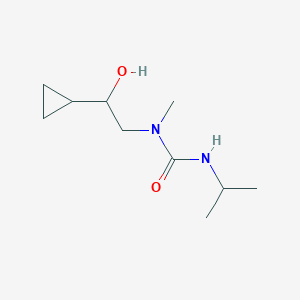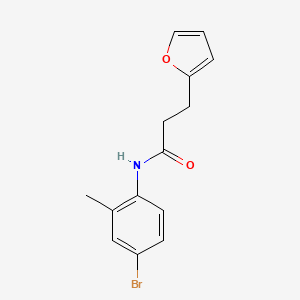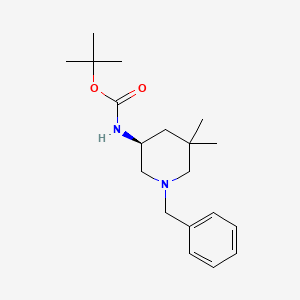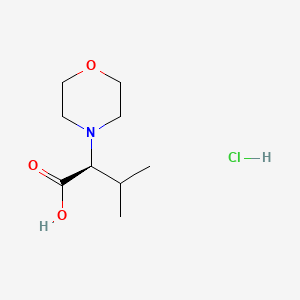
(S)-3-Methyl-2-morpholinobutanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Methyl-2-morpholinobutanoic acid hydrochloride is a chiral compound with significant applications in various scientific fields. It is known for its unique structural properties, which make it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Methyl-2-morpholinobutanoic acid hydrochloride typically involves the reaction of 3-methyl-2-butanone with morpholine under controlled conditions. The reaction is catalyzed by an acid, such as hydrochloric acid, to form the desired product. The reaction conditions include maintaining a temperature range of 50-70°C and a reaction time of 4-6 hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Methyl-2-morpholinobutanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide at elevated temperatures.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
(S)-3-Methyl-2-morpholinobutanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Serves as a building block for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-Methyl-2-morpholinobutanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved include signal transduction and metabolic processes, which are crucial for its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
®-3-Methyl-2-morpholinobutanoic acid hydrochloride: The enantiomer of the compound with different biological activity.
3-Methyl-2-morpholinobutanoic acid: The non-chiral form with similar chemical properties but different biological effects.
2-Morpholinobutanoic acid hydrochloride: A structurally related compound with distinct applications.
Uniqueness
(S)-3-Methyl-2-morpholinobutanoic acid hydrochloride stands out due to its chiral nature, which imparts specific biological activity and selectivity. This makes it a valuable compound in drug development and other scientific research areas.
Properties
Molecular Formula |
C9H18ClNO3 |
|---|---|
Molecular Weight |
223.70 g/mol |
IUPAC Name |
(2S)-3-methyl-2-morpholin-4-ylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C9H17NO3.ClH/c1-7(2)8(9(11)12)10-3-5-13-6-4-10;/h7-8H,3-6H2,1-2H3,(H,11,12);1H/t8-;/m0./s1 |
InChI Key |
QPPAUSAJZFIQBE-QRPNPIFTSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)N1CCOCC1.Cl |
Canonical SMILES |
CC(C)C(C(=O)O)N1CCOCC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


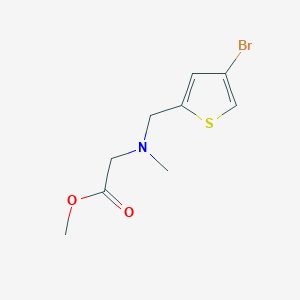
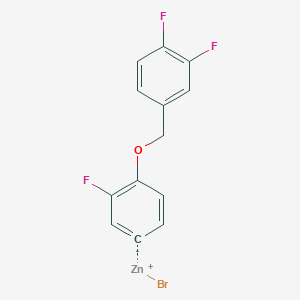
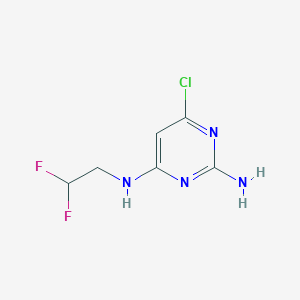
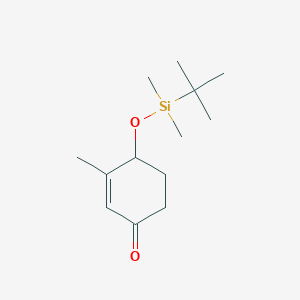
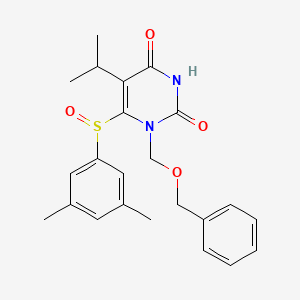
![tert-Butyl 2-amino-3-cyano-6,6-dimethyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B14900955.png)
![2-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B14900960.png)
